N-Octadecenoyl-(cis-9)-sulfatide
Description
Properties
Molecular Formula |
C42H79NO11S |
|---|---|
Molecular Weight |
806 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C18:1-Sulfatide; N-Octadecenoyl-sphingosyl-beta-D-galactoside-3-sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Sulfatides
Structural and Physicochemical Properties
Sulfatides vary primarily in acyl chain length and saturation. Key structural analogs include:
Key Observations :
- Chain Length and Saturation : The cis-9 double bond in C18:1 sulfatide introduces kinks in the acyl chain, reducing membrane packing density compared to saturated analogs like C18:0 sulfatide . This may enhance fluidity and interaction with lipid rafts .
- Molecular Weight : Unsaturation decreases molecular weight by 2 g/mol compared to C18:0 sulfatide due to reduced hydrogen content .
- Solubility: All analogs share similar solubility in chloroform-methanol mixtures, but chain length affects aggregation behavior in aqueous environments .
Immunomodulatory Effects
- C18:1 Sulfatide : Inhibits HMGB1 secretion in macrophages by suppressing IRAK4/TBK1 phosphorylation and TLR4-lipid raft colocalization, demonstrating potent anti-inflammatory activity in sepsis models .
- C18:0 Sulfatide : Shows similar HMGB1 inhibition but with reduced efficacy in vivo, possibly due to poorer membrane integration .
- C12:0 Sulfatide : Exhibits weaker anti-inflammatory effects, likely due to shorter acyl chain limiting stable insertion into lipid bilayers .
Metabolic and Signaling Roles
Preparation Methods
Sphingosine Backbone Preparation
The synthesis begins with the preparation of the sphingosine backbone. Sphingadienine (d18:2), a common sphingoid base, is synthesized via a desaturation reaction catalyzed by fatty acid desaturase 3 (FADS3), which introduces a Δ14Z double bond into dihydrosphingosine. This enzymatic step is critical for ensuring the correct stereochemistry of the sphingosine moiety. Alternatively, chemical synthesis employs Wittig olefination to construct the trans-double bond at the Δ4 position, followed by hydroxylation at C3 using Sharpless asymmetric dihydroxylation.
Glycosylation and Sulfation
The galactose headgroup is attached via β-glycosidic linkage to the sphingosine backbone. A protected galactopyranosyl donor, such as trichloroacetimidate, is activated under Lewis acid catalysis (e.g., BF₃·OEt₂) to form the glycosidic bond. Subsequent sulfation at the 3′-OH position of galactose is achieved using sulfur trioxide-triethylamine complex in anhydrous DMF, yielding sulfogalactosylceramide (sulfatide).
Table 1: Reaction Conditions for Glycosylation and Sulfation
Acylation with cis-9-Octadecenoic Acid
The final step involves N-acylation of the sphingosine amine with (9Z)-octadecenoic acid. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are employed under mild conditions (pH 7.4, HEPES buffer) to prevent isomerization of the cis double bond. Alternatively, Steglich esterification using DCC/DMAP in dichloromethane achieves >95% acylation efficiency.
Enzymatic and Semi-Synthetic Approaches
Chemoenzymatic Sulfation
Recent advances utilize recombinant sulfotransferases (Gal3ST-1) to sulfate galactocerebroside precursors. This method avoids harsh sulfation conditions and improves regioselectivity. For example, incubation of galactocerebroside with 3′-phosphoadenosine-5′-phosphosulfate (PAPS) and Gal3ST-1 in Tris-HCl buffer (pH 7.5) yields sulfatide with 85% conversion.
Lipase-Catalyzed Acylation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transacylation of methyl (9Z)-octadecenoate to sphingosine derivatives. This green chemistry approach operates in solvent-free systems at 60°C, achieving 90% enantiomeric excess for the cis-9 acyl chain.
Table 2: Enzymatic Acylation Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes lipase activity |
| Solvent | Solvent-free | Reduces side reactions |
| Reaction Time | 24 h | Ensures complete conversion |
Purification and Characterization
Solid-Phase Extraction (SPE)
Crude synthesis mixtures are purified using C-8 SPE cartridges. Elution with methanol/isopropanol/water (2:8:1, v/v/v%) removes non-polar contaminants, achieving >99% purity as confirmed by HPLC.
Nanoflow HPLC-Q/TOF Mass Spectrometry
Analytical validation employs nanoflow reverse-phase HPLC coupled with quadrupole time-of-flight mass spectrometry (nRP-HPLC-Q/TOF). A C-18 column with a gradient of 0.1% formic acid in methanol/isopropanol (75:25, v/v%) resolves sulfatide isoforms. Key spectral features include:
Table 3: HPLC-Q/TOF Parameters for Sulfatide Analysis
| Column | Mobile Phase | Flow Rate |
|---|---|---|
| C-18 (150 μm × 15 cm) | 0.1% HCOOH in MeOH/IPA | 0.3 μL/min |
Challenges and Optimization Strategies
Isomerization of cis-9 Double Bond
The labile cis-9 double bond in the octadecenoyl chain is prone to isomerization under acidic or high-temperature conditions. Mitigation strategies include:
Sulfate Group Hydrolysis
The sulfate ester is susceptible to hydrolysis at pH >8.0. Stabilization is achieved by:
Industrial-Scale Production Insights
Larodan’s manufacturing protocol (Product #56-2128) employs a hybrid approach:
Q & A
Q. What are the structural characteristics of N-Octadecenoyl-(cis-9)-sulfatide, and how do they influence its detection in mass spectrometry?
this compound is a sulfated glycosphingolipid with a cis-9 double bond in its oleic acid (C18:1) acyl chain. Its structure includes a sulfated galactose head group linked to a ceramide backbone (sphingosine + fatty acid). The cis-9 configuration introduces stereochemical complexity, which impacts ionization efficiency in mass spectrometry (MS). Detection typically requires ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) in negative-ion mode due to the sulfate group’s polarity. However, the presence of hydroxylated or non-hydroxylated fatty acid chains can alter retention times and fragmentation patterns, necessitating optimized chromatographic gradients and collision energies for accurate quantification .
Q. How is this compound prepared as a research standard, and what methods verify its purity?
Semisynthetic preparation from bovine sources is common, involving enzymatic sulfation of galactosylceramide followed by purification via silica gel chromatography. Purity verification employs thin-layer chromatography (TLC) with ≥98% purity thresholds, confirmed by charring or fluorescence detection. Advanced validation uses UHPLC-MS/MS to rule out contaminants like non-sulfated analogs or hydroxylated species. Storage at −20°C in chloroform:methanol (5:1) ensures stability .
Q. What is the biological significance of this compound in neural development?
This sulfatide regulates neural progenitor motility, as shown in scratch assays where ceramide analogs stimulate migration. Sphingolipid depletion disrupts mitotic cell localization in embryonic brains, suggesting its role in neurodevelopment. Mechanistically, it modulates sphingosine-1-phosphate (S1P) signaling pathways, influencing cytoskeletal dynamics and cell adhesion .
Advanced Research Questions
Q. How can researchers optimize MS/MS methods to resolve contradictions in sulfatide quantification across studies?
Discrepancies in sulfatide levels (e.g., higher concentrations in late infantile vs. juvenile MLD patients ) may arise from ionization mode biases or sample matrix effects. A two-step protocol converts sulfatides to lysosulfatide derivatives via enzymatic cleavage, followed by succinyl ester derivatization for positive-ion mode MS. This enhances sensitivity and simplifies multiplexing, reducing variability in data interpretation .
Q. How should contradictory findings about sulfatide levels in metabolic disorders be addressed experimentally?
For example, while sulfatide levels in metachromatic leukodystrophy (MLD) patients are elevated in dried urine spots (DUS) but not dried blood spots (DBS) , this discrepancy may reflect tissue-specific metabolism. Researchers should validate findings using orthogonal methods (e.g., immunostaining in tissue biopsies) and stratify patient cohorts by disease subtype (e.g., late infantile vs. adult-onset MLD) to account for heterogeneity .
Q. What experimental designs are recommended for studying sulfatide’s role in cardiovascular disease?
In hypertension models, correlate serum sulfatide levels with carotid intima-media thickness (IMT) using longitudinal cohorts. Use regression analysis to adjust for confounders like blood pressure and lipid profiles. Mechanistic studies in knockout mice (e.g., cerebroside sulfotransferase-deficient models) can clarify sulfatide’s role in endothelial dysfunction .
Q. How does this compound modulate immune responses, and what are the implications for autoimmune disease research?
Sulfatide suppresses pro-inflammatory cytokines (e.g., TNF-α) by inhibiting TLR4 signaling. In type 1 diabetes models, it reduces anti-sulfatide antibodies, preserving β-cell function. Experimental protocols should include in vivo sulfatide administration in non-obese diabetic (NOD) mice, with flow cytometry to assess T-regulatory cell expansion and ELISA for autoantibody titers .
Methodological Notes
- Chromatography : Use C18 columns with 1.7 µm particles for UHPLC, and a gradient of water/acetonitrile + 0.1% formic acid for optimal separation .
- Data Normalization : Spike internal standards (e.g., deuterated sulfatides) to correct for matrix effects in biological fluids .
- Ethical Compliance : For human studies, obtain informed consent for biospecimen use, adhering to institutional review board (IRB) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
